1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose
Brand Name: Vulcanchem
CAS No.: 113544-56-2
VCID: VC20810552
InChI: InChI=1S/C34H28O9/c35-30(22-13-5-1-6-14-22)40-28-27-26(21-38-33(42-27)25-19-11-4-12-20-25)39-34(43-32(37)24-17-9-3-10-18-24)29(28)41-31(36)23-15-7-2-8-16-23/h1-20,26-29,33-34H,21H2/t26-,27-,28+,29-,33?,34+/m1/s1
SMILES: C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Molecular Formula: C34H28O9
Molecular Weight: 580.6 g/mol

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose

CAS No.: 113544-56-2

Cat. No.: VC20810552

Molecular Formula: C34H28O9

Molecular Weight: 580.6 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose - 113544-56-2

Specification

CAS No. 113544-56-2
Molecular Formula C34H28O9
Molecular Weight 580.6 g/mol
IUPAC Name [(4aR,6S,7R,8S,8aR)-6,7-dibenzoyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Standard InChI InChI=1S/C34H28O9/c35-30(22-13-5-1-6-14-22)40-28-27-26(21-38-33(42-27)25-19-11-4-12-20-25)39-34(43-32(37)24-17-9-3-10-18-24)29(28)41-31(36)23-15-7-2-8-16-23/h1-20,26-29,33-34H,21H2/t26-,27-,28+,29-,33?,34+/m1/s1
Standard InChI Key KDMUOVSDDQIVIU-DDBDHODBSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6
SMILES C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Canonical SMILES C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6

Introduction

Chemical Identification and Properties

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is a modified glucopyranose with three benzoyl groups at positions 1, 2, and 3, and a benzylidene acetal protecting group bridging positions 4 and 6. This unique protection pattern creates a structurally rigid molecule with specific reactivity profiles.

Basic Chemical Information

The compound is officially registered with CAS number 113544-56-2 and possesses several synonyms in chemical literature, reflecting various naming conventions in carbohydrate chemistry .

Table 1: Basic Chemical Properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose

PropertyValue
Common Name1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose
Alternative Names4,6-Di-O-benzyliden-1,2,3-tri-O-benzoyl-β-D-glucopyranose; 4,6-O-(Phenylmethylene)-beta-D-glucopyranose tribenzoate; β-D-Glucopyranose, 4,6-O-(phenylmethylene)-, tribenzoate (9CI)
CAS Registry Number113544-56-2
Molecular FormulaC34H28O9
Molecular Weight580.58 g/mol
MDL NumberMFCD09952815

Structural Features

The compound's structure combines several key features that make it valuable in carbohydrate chemistry:

  • The β-configuration at the anomeric position (C-1) provides stereochemical control important for glycosylation reactions

  • The benzoyl groups at C-1, C-2, and C-3 serve as protecting groups that can influence reactivity and selectivity

  • The 4,6-O-benzylidene group creates a rigid bicyclic structure by forming an acetal between positions 4 and 6

  • This protection pattern leaves no free hydroxyl groups, making the compound stable under various reaction conditions

Physical and Chemical Properties

The physical and chemical properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose are influenced by its structure, particularly the protecting groups that determine its solubility, reactivity, and stability.

Predicted Physical Properties

While the search results don't provide specific experimental data for our target compound, we can examine related compounds for insight. For instance, 1,2,3-TRI-O-ACETYL-4,6-O-BENZYLIDENE-D-GLUCOPYRANOSE, which differs only in having acetyl groups instead of benzoyl groups, has reported properties that can serve as a reference point .

Table 2: Estimated Physical Properties Based on Similar Compounds

PropertyEstimated ValueBasis
Physical AppearanceWhite to off-white crystalline solidTypical for protected carbohydrates
SolubilitySoluble in chloroform, dichloromethane, DMSO; insoluble in waterBased on similar protected carbohydrates
Melting PointExpected to be >100°CBased on similar benzoylated carbohydrates
Optical RotationExpected to have specific rotation [α]DCommon for chiral carbohydrates

Chemical Reactivity

The reactivity of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is primarily determined by:

  • The benzoyl groups, which can be selectively removed under basic conditions

  • The benzylidene acetal, which can be cleaved under acidic conditions or selectively opened

  • The anomeric center (C-1), which despite being protected, can be activated for glycosylation reactions

Applications in Carbohydrate Chemistry

As a Building Block in Oligosaccharide Synthesis

Protected glucose derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose play crucial roles in oligosaccharide synthesis. The search results indicate that similar compounds are "routinely synthesized by many research groups to be used in glycosylation refinement studies" .

These compounds serve as:

  • Glycosyl donors, when the anomeric protecting group is converted to a leaving group

  • Intermediates in multi-step synthesis of complex carbohydrates

  • Model compounds for studying protecting group effects on reactivity and selectivity

Protection Strategy Significance

The specific arrangement of protecting groups in this compound highlights the importance of protection strategies in carbohydrate chemistry. As noted in the search results, "protecting groups do more than protect," they "control all types of selectivity: regio-, stereo-, and chemoselectivity in glycosylation" .

The benzoyl groups at C-1, C-2, and C-3, combined with the benzylidene acetal at C-4 and C-6, create a distinct reactivity profile that can be leveraged in synthetic design.

Comparison with Related Compounds

Comparing 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose with structurally similar compounds provides insight into the relationship between structure and properties in carbohydrate chemistry.

Table 3: Comparison with Related Compounds

CompoundKey DifferencesMolecular WeightCAS Number
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoseReference compound580.58 g/mol113544-56-2
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoseBenzyl instead of benzoyl groups; 4-methoxybenzylidene instead of benzylidene568.7 g/mol95712-22-4
1,2,3-TRI-O-ACETYL-4,6-O-BENZYLIDENE-D-GLUCOPYRANOSEAcetyl instead of benzoyl groupsNot provided in search resultsNot provided in search results

Effect of Different Protecting Groups

The nature of the protecting groups significantly impacts the compound's properties:

  • Benzoyl vs. Acetyl: Benzoyl groups are more stable than acetyl groups under basic conditions, but also more sterically demanding, which can affect reactivity

  • Benzoyl vs. Benzyl: Benzyl ethers (as in the 1,2,3-tri-O-benzyl derivative) are stable under basic conditions but can be removed by hydrogenolysis, unlike benzoyl esters

  • Benzylidene vs. 4-Methoxybenzylidene: The methoxy substituent can influence the stability and selectivity of acetal cleavage

Research Applications and Significance

Use in Glycosylation Studies

Protected glucose derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose are essential in studying glycosylation mechanisms and developing new methods. The search results mention that similar compounds are used in "glycosylation refinement studies" , indicating their importance in method development.

Role in Complex Carbohydrate Synthesis

The search results include an example where a similar benzoylated intermediate was "condensed with methyl 2,3,4-tri-O-benzoyl-1-O-trichloroacetimidoyl-alpha-D-glucopyranuronate to afford the expected trisaccharide derivative" . This highlights the potential role of our target compound in complex oligosaccharide synthesis.

Analytical Characterization

The analytical characterization of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose would typically include various spectroscopic and spectrometric techniques to confirm its structure and purity.

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